N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide
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Overview
Description
N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 3-ethyl-1,2-diaminopropane with glyoxylic acid can yield the oxazole ring.
Etherification: The oxazole derivative is then subjected to etherification with 2-bromoethanol to introduce the ethoxy group.
Amidation: Finally, the compound undergoes amidation with acryloyl chloride to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: Oxazole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as thermal stability or conductivity.
Biological Research: It can serve as a tool for studying various biological processes and pathways, given its potential interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and acryloyl groups can influence its reactivity and interactions with biological targets, differentiating it from other oxazole derivatives.
Properties
IUPAC Name |
N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-9-7-10(16-13-9)8-15-6-5-12-11(14)4-2/h4,7H,2-3,5-6,8H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWLSJRVYRMDTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)COCCNC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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